3,5-Dichloro-6-oxo-1,6-dihydropyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-6-oxo-1,6-dihydropyridine-2-carboxamide is a chemical compound with the molecular formula C6H3Cl2N2O2 It belongs to the class of pyridine derivatives and is characterized by the presence of two chlorine atoms at positions 3 and 5, a keto group at position 6, and a carboxamide group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-6-oxo-1,6-dihydropyridine-2-carboxamide typically involves the chlorination of 6-oxo-1,6-dihydropyridine-2-carboxamide. The reaction is carried out using chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions. The reaction is usually performed in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent over-chlorination and to ensure selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The product is then purified using techniques like recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-6-oxo-1,6-dihydropyridine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 3 and 5 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The keto group at position 6 can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives, such as N-oxides, using oxidizing agents like hydrogen peroxide (H2O2).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), catalysts (base or acid catalysts).
Reduction: Reducing agents (NaBH4, LiAlH4), solvents (ethanol, tetrahydrofuran).
Oxidation: Oxidizing agents (H2O2, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).
Major Products Formed
Substitution: Derivatives with different functional groups replacing the chlorine atoms.
Reduction: 3,5-Dichloro-6-hydroxy-1,6-dihydropyridine-2-carboxamide.
Oxidation: N-oxide derivatives of the original compound.
Scientific Research Applications
3,5-Dichloro-6-oxo-1,6-dihydropyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Chemical Research: The compound serves as a model system for studying various chemical reactions and mechanisms.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-6-oxo-1,6-dihydropyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. For example, it may inhibit enzyme activity by binding to the active site and preventing substrate access. The pathways involved in its mechanism of action include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-4-oxo-1,4-dihydropyridine-2-carboxamide
- 3,5-Dichloro-6-hydroxy-1,6-dihydropyridine-2-carboxamide
- 3,5-Dichloro-2,6-dioxo-1,6-dihydropyridine
Uniqueness
3,5-Dichloro-6-oxo-1,6-dihydropyridine-2-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C6H4Cl2N2O2 |
---|---|
Molecular Weight |
207.01 g/mol |
IUPAC Name |
3,5-dichloro-6-oxo-1H-pyridine-2-carboxamide |
InChI |
InChI=1S/C6H4Cl2N2O2/c7-2-1-3(8)6(12)10-4(2)5(9)11/h1H,(H2,9,11)(H,10,12) |
InChI Key |
AWAXNCKZFWHLSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=C1Cl)C(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.